![molecular formula C16H14BrCl2NOS B5232377 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzamide family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it has been suggested that this compound may inhibit fungal growth by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Moreover, this compound has been reported to exhibit good solubility in water, which is essential for its potential use in medicinal chemistry. However, further studies are required to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide in lab experiments is its potential as a selective anticancer and antifungal agent. Moreover, this compound has good solubility in water, making it easy to use in experiments. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and fungal infections. Another direction is to optimize the synthesis method to increase the yield of the compound. Moreover, further studies are required to determine the full extent of its biochemical and physiological effects. Additionally, the potential of this compound as a drug delivery system for other therapeutic agents should be explored.
Méthodes De Synthèse
The synthesis of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been achieved using different methods. One of the methods involves the reaction of 4-bromo-N-(2-chloroethyl)benzamide with 3,4-dichlorobenzyl mercaptan in the presence of a base. Another method involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 3,4-dichlorobenzyl chloride in the presence of a base. The yield of the compound using these methods has been reported to be around 70-80%.
Applications De Recherche Scientifique
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has shown potential applications in medicinal chemistry. This compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in inhibiting the growth of drug-resistant cancer cells. Moreover, this compound has been reported to exhibit antifungal activity against various fungal strains, including Candida albicans.
Propriétés
IUPAC Name |
4-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NOS/c17-13-4-2-12(3-5-13)16(21)20-7-8-22-10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQUBSJIHGLMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

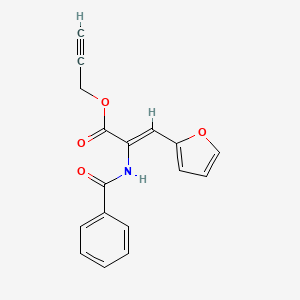
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
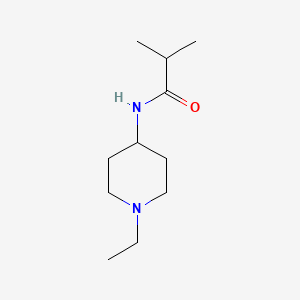
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)
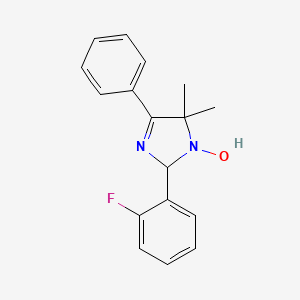
![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)
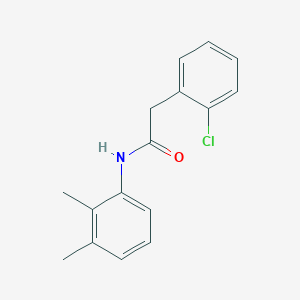
![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)
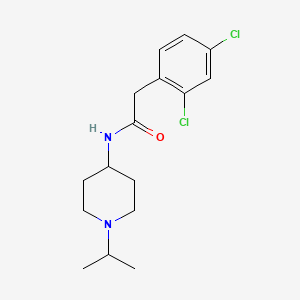
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)